Bestatin trifluoroacetate

Description

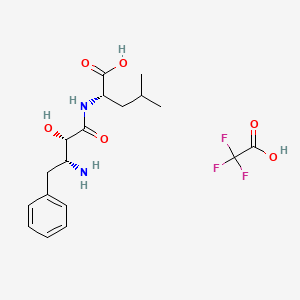

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O4.C2HF3O2/c1-10(2)8-13(16(21)22)18-15(20)14(19)12(17)9-11-6-4-3-5-7-11;3-2(4,5)1(6)7/h3-7,10,12-14,19H,8-9,17H2,1-2H3,(H,18,20)(H,21,22);(H,6,7)/t12-,13+,14+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOALAMWBTXFYPB-UDYGKFQRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(C(CC1=CC=CC=C1)N)O.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H]([C@@H](CC1=CC=CC=C1)N)O.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25F3N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of Bestatin Trifluoroacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bestatin, also known as Ubenimex, is a potent, competitive, and reversible inhibitor of several aminopeptidases, playing a significant role in cancer research and immunotherapy. This technical guide delves into the core mechanism of action of its trifluoroacetate salt, providing a comprehensive overview for researchers and drug development professionals. The primary targets of bestatin are metalloproteases, including aminopeptidase N (APN/CD13), aminopeptidase B (APB), and leukotriene A4 hydrolase (LTA4H). By inhibiting these enzymes, bestatin modulates a variety of downstream cellular processes, including immune responses, cell proliferation, apoptosis, and angiogenesis. This document summarizes key quantitative data, details experimental protocols for assessing its activity, and provides visual representations of the signaling pathways involved.

Core Mechanism of Action: Competitive Enzyme Inhibition

Bestatin trifluoroacetate's mechanism of action is centered on the competitive and reversible inhibition of zinc-dependent metalloaminopeptidases. The trifluoroacetate salt form is used for formulation purposes, and the biological activity is attributed to the bestatin molecule. Bestatin mimics the transition state of peptide hydrolysis, binding to the active site of target enzymes and preventing substrate cleavage.

The primary enzymatic targets of bestatin include:

-

Aminopeptidase N (APN/CD13): A key enzyme involved in tumor cell proliferation, invasion, and angiogenesis.

-

Aminopeptidase B (APB): An enzyme involved in the processing of peptides with N-terminal arginine or lysine residues.

-

Leukotriene A4 Hydrolase (LTA4H): A bifunctional enzyme with both epoxide hydrolase and aminopeptidase activities, leading to the production of the pro-inflammatory mediator leukotriene B4 (LTB4).

The inhibition of these enzymes by bestatin leads to a cascade of downstream effects that contribute to its anti-tumor and immunomodulatory properties.

Quantitative Data: Inhibitory Potency

The inhibitory activity of bestatin against its target aminopeptidases has been quantified through various studies. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values.

| Target Enzyme | IC50 | Cell Line/System | Reference(s) |

| Leucine Aminopeptidase | 20 nM | Not specified | [1] |

| Aminopeptidase B | 60 nM | Not specified | [1] |

| Cytosol Aminopeptidase | 0.5 nM | Not specified | [2] |

| Aminopeptidase N (CD13) | 5 nM | Not specified | [2] |

| Zinc Aminopeptidase | 0.28 µM | Not specified | [2] |

| Aminopeptidase B | 1-10 µM | Not specified | [2] |

| P39/TSU (leukemic cell line) | close to clinical Cmax | P39/TSU | [3] |

| HL-60 (leukemic cell line) | close to clinical Cmax | HL-60 | [3] |

| U937 (leukemic cell line) | close to clinical Cmax | U937 | [3] |

| Target Enzyme | Ki | Conditions | Reference(s) |

| Aminopeptidase B | 1 µM | Not specified | |

| Leucyl Aminopeptidase | 1 nM | Not specified | [4] |

| Cytosol Nonspecific Dipeptidase | 4 nM | Not specified | [4] |

| Aeromonas Aminopeptidase | 1.8 x 10⁻⁸ M | Slow, tight binding | [5] |

| Cytosolic Leucine Aminopeptidase | 5.8 x 10⁻¹⁰ M | Slow, tight binding | [5] |

| Microsomal Aminopeptidase (APN) | 1.4 x 10⁻⁶ M | Rapidly reversible | [5] |

| Leukotriene A4 Hydrolase | 172 nM | Purified enzyme | [6] |

| Aminopeptidase M (APN) | 4.1 x 10⁻⁶ M | Slow-binding |

Downstream Cellular Effects & Signaling Pathways

The inhibition of key aminopeptidases by bestatin triggers a range of cellular responses that are central to its therapeutic potential.

Immunomodulation

Bestatin is a well-documented immunomodulatory agent.[2][6][7] Its effects on the immune system are multifaceted:

-

Cytokine Modulation: Bestatin alters the production of various cytokines. For instance, in lipopolysaccharide (LPS)-stimulated human monocytes, it suppresses the production of pro-inflammatory cytokines such as IL-6 and CXCL8/IL-8, while increasing the production of the anti-inflammatory cytokine IL-10.[8]

-

T-Cell and Macrophage Activation: Bestatin can enhance the proliferation and activity of T-lymphocytes and macrophages, contributing to a more robust anti-tumor immune response.[2]

Anti-Tumor Activity

Bestatin exhibits direct and indirect anti-tumor effects through several mechanisms:

-

Inhibition of Proliferation: By targeting aminopeptidase N, which is often overexpressed on tumor cells, bestatin can inhibit cancer cell proliferation.[7]

-

Induction of Apoptosis: Bestatin has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, particularly in human leukemic cells.[3][5] This process is often mediated through the activation of caspases, key enzymes in the apoptotic cascade.

-

Cell Cycle Arrest: Bestatin can interfere with the cell cycle progression of cancer cells, leading to an accumulation of cells in specific phases and preventing their division.

Key Signaling Pathways

The cellular effects of bestatin are mediated through the modulation of critical intracellular signaling pathways.

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, cell survival, and proliferation. Bestatin has been shown to influence this pathway. Inhibition of aminopeptidases can lead to the stabilization of IκBα, an inhibitor of NF-κB. This prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of its target genes involved in inflammation and cell survival.

Bestatin's inhibition of LTA4H directly impacts the leukotriene pathway. By blocking the conversion of Leukotriene A4 (LTA4) to Leukotriene B4 (LTB4), a potent pro-inflammatory lipid mediator, bestatin reduces inflammation.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of bestatin's mechanism of action.

Aminopeptidase Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of bestatin against aminopeptidases using a chromogenic or fluorogenic substrate.

Materials:

-

Purified aminopeptidase (e.g., Aminopeptidase N)

-

This compound

-

Substrate (e.g., L-Leucine-p-nitroanilide for colorimetric assay, or a fluorogenic substrate)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

-

Prepare serial dilutions of bestatin in the assay buffer.

-

In a 96-well plate, add a fixed concentration of the purified aminopeptidase to each well.

-

Add the different concentrations of bestatin to the wells. Include a control with no inhibitor.

-

Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the substrate to each well.

-

Monitor the change in absorbance (for colorimetric assays) or fluorescence (for fluorogenic assays) over time using a microplate reader.

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Cell Viability (MTT) Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of bestatin on cancer cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plate

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of bestatin in complete culture medium.

-

Remove the old medium from the wells and replace it with the medium containing different concentrations of bestatin. Include a vehicle control.

-

Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

-

After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot against the bestatin concentration to determine the IC50 value.[9][10][11][12]

Cell Cycle Analysis by Flow Cytometry

This protocol describes the use of propidium iodide (PI) staining and flow cytometry to analyze the effect of bestatin on the cell cycle distribution of cancer cells.

Materials:

-

Cancer cell line

-

Complete cell culture medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with bestatin at various concentrations for a specific duration.

-

Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Wash the cells with ice-cold PBS.

-

Fix the cells by slowly adding them to ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the stained cells using a flow cytometer, measuring the fluorescence intensity of the PI-stained DNA.

-

Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[13][14][15][16][17]

Western Blot Analysis of Signaling Pathways

This protocol provides a general method for analyzing the effect of bestatin on the expression and phosphorylation of proteins in signaling pathways like NF-κB.

Materials:

-

Cancer cell line

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-p65, anti-p65, anti-IκBα, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with bestatin for the desired time and concentration.

-

Lyse the cells in lysis buffer and collect the total protein.

-

Determine the protein concentration of each lysate.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system and quantify the band intensities.[18][19][20][21]

Conclusion

This compound is a multi-faceted compound with a well-defined primary mechanism of action as a competitive inhibitor of several key aminopeptidases. This inhibition sets off a cascade of downstream effects, including potent immunomodulatory and anti-tumor activities. The modulation of crucial signaling pathways like NF-κB and the leukotriene biosynthesis pathway underscores its therapeutic potential. The experimental protocols provided in this guide offer a framework for researchers to further investigate and harness the properties of this promising molecule in the development of novel cancer therapies and immunomodulatory agents. Further research into the specific intracellular targets and the full spectrum of its signaling modulation will continue to unveil the complete therapeutic landscape of bestatin.

References

- 1. Aminopeptidase inhibitors bestatin and actinonin inhibit cell proliferation of myeloma cells predominantly by intracellular interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bestatin, an aminopeptidase inhibitor with a multi-pharmacological function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Induction of apoptosis by bestatin (ubenimex) in human leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Augmentation of death ligand-induced apoptosis by aminopeptidase inhibitors in human solid tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Analgesic Activity of Bestatin as a Potent APN Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. agscientific.com [agscientific.com]

- 8. Bestatin, an inhibitor for aminopeptidases, modulates the production of cytokines and chemokines by activated monocytes and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. texaschildrens.org [texaschildrens.org]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. goldbio.com [goldbio.com]

- 13. Flow cytometry with PI staining | Abcam [abcam.com]

- 14. assaygenie.com [assaygenie.com]

- 15. m.youtube.com [m.youtube.com]

- 16. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]

- 18. researchgate.net [researchgate.net]

- 19. Inhibition of JNK/STAT3/NF-KB pathway-mediated migration and clonal formation of lung adenocarcinoma A549 cells by daphnetin - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to Bestatin Trifluoroacetate: Discovery, History, and Core Scientific Data

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of bestatin trifluoroacetate, a potent inhibitor of aminopeptidases with significant immunomodulatory and anti-tumor properties. We delve into the seminal discovery of its parent compound, bestatin, its history of scientific investigation, and the rationale for the use of its trifluoroacetate salt form. This document presents a compilation of its inhibitory activity against various enzymes, detailed experimental protocols for its characterization, and a visualization of its impact on cellular signaling pathways. The information is curated to support researchers and professionals in the fields of oncology, immunology, and drug development.

Discovery and History

The story of bestatin begins in 1976 with its discovery by a team of Japanese scientists led by the renowned microbiologist Dr. Hamao Umezawa.[1][2] It was isolated from the culture filtrate of the actinomycete Streptomyces olivoreticuli.[1][3] Bestatin, also known by the International Nonproprietary Name (INN) ubenimex, was identified as a dipeptide-like molecule with the chemical structure N-[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]-L-leucine.[4]

Initial studies revealed that bestatin is a potent, competitive, and reversible inhibitor of several aminopeptidases, including aminopeptidase B (APB) and leucine aminopeptidase (LAP).[5] This inhibitory activity, coupled with its low toxicity, spurred extensive research into its potential therapeutic applications.[6] Over the years, bestatin has been investigated for its anti-cancer and immunomodulatory effects, showing promise in enhancing the immune response against tumors and in the treatment of various malignancies, including acute myelocytic leukemia.[6][7][8]

The trifluoroacetate salt of bestatin is a common form used in research and development. Trifluoroacetic acid (TFA) is frequently employed as a counter-ion during the solid-phase synthesis and purification of peptides and peptide-like molecules by reverse-phase high-performance liquid chromatography (HPLC). The resulting trifluoroacetate salt often exhibits improved solubility and stability, facilitating its handling and use in experimental settings. While the trifluoroacetate moiety can sometimes influence biological assays, it is a standard formulation for many research-grade peptides.

Quantitative Data: Inhibitory Activity

Bestatin exhibits a broad spectrum of inhibitory activity against various aminopeptidases. The following table summarizes the reported half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values for bestatin against several key enzymes. This data provides a quantitative measure of its potency and selectivity.

| Enzyme Target | IC50 | Ki | Organism/Source |

| Aminopeptidase B (APB) | 60 nM[7][9] | 1 µM[10] | Porcine |

| Leucine Aminopeptidase (LAP) | 20 nM[7][9] | 1 nM[10] | Porcine |

| CD13/Aminopeptidase N (APN) | 16.9 µM[11] | - | Porcine Kidney |

| Leukotriene A4 Hydrolase (LTA4H) | - | 172 nM (Kapp)[11] | Human |

| Cytosol Aminopeptidase | 0.5 nM | - | Not Specified |

| Zinc Aminopeptidase | 0.28 µM | - | Not Specified |

| Arginine Aminopeptidase | - | 66 nM (Kis)[12] | Not Specified |

| Aminopeptidase M (AP-M) | - | 4.1 µM[13] | Not Specified |

| Aminopeptidase W (AP-W) | 7.9 µM[14] | - | Porcine Kidney |

Experimental Protocols

Aminopeptidase Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of this compound against a target aminopeptidase using a chromogenic substrate.

Materials:

-

This compound

-

Target aminopeptidase (e.g., Leucine Aminopeptidase from porcine kidney)

-

Chromogenic substrate (e.g., L-Leucine-p-nitroanilide)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.2)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Prepare a stock solution of the chromogenic substrate in the assay buffer. The final concentration will depend on the specific enzyme and its Km value.

-

Prepare a solution of the aminopeptidase in the assay buffer. The concentration should be optimized to yield a linear rate of substrate hydrolysis over the desired reaction time.

-

-

Assay Setup:

-

In a 96-well microplate, add the assay buffer to each well.

-

Add serial dilutions of the this compound stock solution to the appropriate wells to achieve a range of final inhibitor concentrations. Include a vehicle control (DMSO) without the inhibitor.

-

Add the enzyme solution to all wells except for the substrate blank.

-

Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Initiation of Reaction and Measurement:

-

Initiate the enzymatic reaction by adding the chromogenic substrate solution to all wells.

-

Immediately begin monitoring the change in absorbance at 405 nm over time using a microplate reader. The p-nitroaniline released upon substrate hydrolysis absorbs at this wavelength.

-

Record the absorbance at regular intervals (e.g., every minute) for a set period (e.g., 15-30 minutes).

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

-

Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

-

In Vitro Cytokine Induction in Peripheral Blood Mononuclear Cells (PBMCs)

This protocol outlines a method to assess the immunomodulatory effect of this compound by measuring cytokine production in human PBMCs.

Materials:

-

This compound

-

Human Peripheral Blood Mononuclear Cells (PBMCs), freshly isolated or cryopreserved

-

Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, penicillin/streptomycin)

-

Lipopolysaccharide (LPS) as a positive control for monocyte activation

-

Phosphate-buffered saline (PBS)

-

96-well cell culture plate

-

ELISA kits for the cytokines of interest (e.g., IFN-γ, IL-2, IL-6)

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Cell Preparation:

-

Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation or thaw cryopreserved cells according to standard procedures.

-

Wash the cells with PBS and resuspend them in complete RPMI-1640 medium.

-

Determine the cell viability and concentration using a hemocytometer or an automated cell counter. Adjust the cell density to the desired concentration (e.g., 1 x 10^6 cells/mL).

-

-

Cell Stimulation:

-

Seed the PBMCs into a 96-well cell culture plate at the desired cell density per well.

-

Prepare serial dilutions of this compound in complete RPMI-1640 medium.

-

Add the this compound dilutions to the respective wells. Include a vehicle control (medium only) and a positive control (e.g., LPS at 1 µg/mL).

-

Incubate the plate in a humidified CO2 incubator at 37°C for a specified period (e.g., 24, 48, or 72 hours).

-

-

Sample Collection and Analysis:

-

After the incubation period, centrifuge the plate to pellet the cells.

-

Carefully collect the cell culture supernatants from each well.

-

Store the supernatants at -80°C until analysis.

-

Quantify the concentration of the desired cytokines in the supernatants using specific ELISA kits, following the manufacturer's instructions.

-

-

Data Analysis:

-

Generate a standard curve for each cytokine using the provided standards in the ELISA kit.

-

Calculate the concentration of each cytokine in the experimental samples based on the standard curve.

-

Compare the cytokine levels in the bestatin-treated groups to the vehicle control to determine the effect of bestatin on cytokine production.

-

Signaling Pathways and Mechanisms of Action

The biological effects of bestatin are primarily attributed to its inhibition of cell surface aminopeptidases. This inhibition triggers a cascade of downstream signaling events, particularly within the immune system.

Further investigation into the intracellular signaling cascades has implicated the involvement of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways in mediating the immunomodulatory effects of bestatin.

Conclusion

Bestatin, and its trifluoroacetate salt, represent a significant discovery in the field of enzyme inhibitors with profound implications for cancer therapy and immunology. Its well-characterized inhibitory profile against key aminopeptidases, coupled with its ability to modulate the immune system, underscores its continued relevance in biomedical research. This technical guide provides a foundational resource for scientists and clinicians working with this important molecule, offering a synthesis of historical context, quantitative data, practical experimental protocols, and an overview of its mechanism of action. Further research into the nuanced effects of bestatin on cellular signaling pathways will undoubtedly unveil new therapeutic opportunities.

References

- 1. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fisetin inhibits laryngeal carcinoma through regulation of AKT/NF-κB/mTOR and ERK1/2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bestatin administration and the change in cellular immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US4730082A - Process for the preparation of methyltrifluoroacetate - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. lifetein.com [lifetein.com]

- 7. Synthesis of new (-)-Bestatin-based inhibitor libraries reveals a novel binding mode in the S1 pocket of the essential malaria M1 metalloaminopeptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Butein, a tetrahydroxychalcone, inhibits nuclear factor (NF)-kappaB and NF-kappaB-regulated gene expression through direct inhibition of IkappaBalpha kinase beta on cysteine 179 residue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Disrupting cancer pathway could enhance new immunotherapies | EurekAlert! [eurekalert.org]

- 10. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. In vitro protocol for the optimal induction of inflammation in human monocyte cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 14. resources.revvity.com [resources.revvity.com]

Ubenimex Trifluoroacetate: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ubenimex, also known as Bestatin, is a potent, competitive, and reversible protease inhibitor originally isolated from Streptomyces olivoreticuli. This technical guide provides an in-depth overview of the biological activity of ubenimex, with a focus on its trifluoroacetate salt. The primary mechanism of action of ubenimex is the inhibition of several aminopeptidases, most notably aminopeptidase N (CD13) and leukotriene A4 hydrolase (LTA4H). Through the modulation of these key enzymes, ubenimex exerts a wide range of biological effects, including anti-cancer, immunomodulatory, and anti-inflammatory activities. This document details the quantitative parameters of its enzymatic inhibition, outlines the protocols for key experimental assays, and visualizes the associated signaling pathways and experimental workflows.

Mechanism of Action

Ubenimex's biological effects are primarily driven by its ability to inhibit a specific subset of metalloproteases. As a dipeptide mimetic, it competitively binds to the active site of these enzymes, preventing the hydrolysis of their natural substrates.

Inhibition of Aminopeptidase N (CD13)

Aminopeptidase N (CD13) is a zinc-dependent metalloprotease expressed on the surface of various cell types, including cancer cells, endothelial cells, and myeloid cells. CD13 plays a crucial role in tumor invasion, angiogenesis, and proliferation by cleaving N-terminal amino acids from various peptides. Ubenimex is a potent inhibitor of CD13, and this inhibition is a key contributor to its anti-cancer properties. By blocking CD13 activity, ubenimex can hinder tumor cell migration and invasion.

Inhibition of Leukotriene A4 Hydrolase (LTA4H)

Leukotriene A4 hydrolase (LTA4H) is a bifunctional zinc metalloenzyme that catalyzes the final step in the biosynthesis of leukotriene B4 (LTB4), a potent pro-inflammatory lipid mediator.[1] LTB4 is involved in inflammation, immune responses, and has been implicated in the pathogenesis of various inflammatory diseases and cancers. Ubenimex inhibits the aminopeptidase activity of LTA4H, which in turn reduces the production of LTB4.[2] This mechanism underlies the anti-inflammatory effects of ubenimex and is being explored for therapeutic applications in conditions like lymphedema.[3]

Other Targeted Aminopeptidases

Ubenimex also exhibits inhibitory activity against other aminopeptidases, including:

-

Arginyl aminopeptidase (Aminopeptidase B) [1]

-

Leucyl/cystinyl aminopeptidase (Oxytocinase/Vasopressinase) [1]

-

Alanyl aminopeptidase (Aminopeptidase M/N) [1]

-

Membrane dipeptidase (Leukotriene D4 hydrolase) [1]

The inhibition of these enzymes contributes to the broad spectrum of ubenimex's biological activities, including the modulation of peptide hormone and enkephalin degradation.[1]

Quantitative Biological Data

The inhibitory potency and cellular effects of ubenimex have been quantified in numerous studies. The following tables summarize key quantitative data.

Table 1: Enzyme Inhibition Data for Ubenimex (Bestatin)

| Enzyme Target | Inhibitor | Inhibition Constant (Ki) | IC50 | Organism/Source | Reference(s) |

| Aminopeptidase M (CD13) | Bestatin | 4.1 x 10⁻⁶ M | - | [4] | |

| Leucine Aminopeptidase | Bestatin | 1 nM | 20 nM | [5] | |

| Cytosol Nonspecific Dipeptidase | Bestatin | 4 nM | - | [5] | |

| Aminopeptidase B | Bestatin | 1 µM | 60 nM | [5] | |

| Leukotriene A4 Hydrolase (aminopeptidase activity) | Bestatin | 172 nM | - | Human | [2] |

| Leukotriene A4 Hydrolase | Bestatin | 201 ± 95 mM | - | Isolated enzyme | [2] |

| Cytosol Aminopeptidase | Bestatin | - | 0.5 nM | [6] | |

| Aminopeptidase N | Bestatin | - | 5 nM | [6] | |

| Zinc Aminopeptidase | Bestatin | - | 0.28 µM | [6] |

Table 2: Anti-proliferative Activity of Ubenimex (Bestatin) in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 | Exposure Time | Assay | Reference(s) |

| A549 | Human Lung Carcinoma | > 500 µM | 48 hrs | MTT Assay | [7] |

| ES-2 | Human Ovarian Carcinoma | > 100 µM | - | MTT Assay | [8] |

| HL-60 | Human Promyelocytic Leukemia | 30.2 µM | - | MTT Assay | [8] |

Signaling Pathways Modulated by Ubenimex

Ubenimex, through its enzymatic inhibition, influences several downstream signaling pathways critical for cell survival, proliferation, and inflammation.

Leukotriene B4 (LTB4) Synthesis Pathway

Ubenimex inhibits LTA4H, a key enzyme in the synthesis of the pro-inflammatory mediator LTB4. This diagram illustrates the enzymatic cascade leading to LTB4 production and the point of inhibition by ubenimex.

CD13 (Aminopeptidase N) Signaling

Inhibition of CD13 by ubenimex can disrupt downstream signaling pathways involved in cancer cell migration, invasion, and angiogenesis. This diagram outlines a potential signaling cascade affected by ubenimex.

Experimental Protocols

This section provides an overview of common experimental protocols used to assess the biological activity of ubenimex.

Enzyme Inhibition Assay (General Protocol)

This protocol describes a general method for determining the inhibitory activity of ubenimex against a target aminopeptidase.

Detailed Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the purified target enzyme in an appropriate buffer.

-

Prepare a stock solution of a chromogenic or fluorogenic substrate (e.g., L-Leucine-p-nitroanilide for aminopeptidases) in a suitable solvent.

-

Prepare a stock solution of ubenimex trifluoroacetate in an appropriate solvent (e.g., DMSO or water) and perform serial dilutions to obtain a range of concentrations.

-

Prepare the assay buffer with the optimal pH and ionic strength for the enzyme's activity.

-

-

Assay Procedure:

-

In a 96-well microplate, add the assay buffer, a fixed concentration of the enzyme, and varying concentrations of ubenimex or the vehicle control.

-

Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the substrate to all wells.

-

Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial rate of the reaction (V₀) for each ubenimex concentration.

-

Plot the percentage of inhibition versus the logarithm of the ubenimex concentration and fit the data to a dose-response curve to determine the IC50 value.

-

To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate and ubenimex and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.

-

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Detailed Methodology:

-

Cell Culture and Seeding:

-

Culture the desired cancer cell line in appropriate growth medium.

-

Trypsinize and count the cells. Seed the cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

-

-

Treatment:

-

Prepare serial dilutions of ubenimex trifluoroacetate in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of ubenimex. Include wells with vehicle-treated and untreated cells as controls.

-

-

Incubation:

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

-

MTT Assay:

-

After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL.

-

Incubate the plate for an additional 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

-

Plot the percentage of viability against the log of the ubenimex concentration and use a non-linear regression analysis to determine the IC50 value.

-

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and can be used to assess the effect of ubenimex on the expression or phosphorylation of proteins in signaling pathways.

Detailed Methodology:

-

Cell Lysis and Protein Quantification:

-

Treat cells with ubenimex as described for the MTT assay.

-

After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet the cell debris and collect the supernatant containing the proteins.

-

Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-phospho-Akt, anti-CD13).

-

Wash the membrane to remove unbound primary antibody.

-

Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.

-

Wash the membrane thoroughly to remove unbound secondary antibody.

-

-

Detection and Analysis:

-

Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Analyze the band intensities to quantify the relative protein expression levels, often normalizing to a loading control protein like β-actin or GAPDH.

-

In Vivo Antitumor Activity Assay

This protocol outlines a general procedure for evaluating the antitumor efficacy of ubenimex in a mouse xenograft model.

Detailed Methodology:

-

Animal Model:

-

Use immunodeficient mice (e.g., nude or SCID mice).

-

Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

-

-

Treatment:

-

Randomly assign the tumor-bearing mice to different treatment groups (e.g., vehicle control, ubenimex at different doses).

-

Administer ubenimex or the vehicle control to the mice via a specified route (e.g., oral gavage, intraperitoneal injection) and schedule (e.g., daily for 21 days).

-

-

Monitoring and Endpoint:

-

Measure the tumor volume (e.g., using calipers) and body weight of the mice regularly (e.g., every 2-3 days).

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).

-

-

Data Analysis:

-

Plot the mean tumor volume over time for each treatment group.

-

Calculate the tumor growth inhibition (TGI) for each ubenimex-treated group compared to the vehicle control group.

-

Perform statistical analysis to determine the significance of the observed antitumor effects.

-

Conclusion

Ubenimex trifluoroacetate is a well-characterized protease inhibitor with a multifaceted biological profile. Its ability to potently inhibit aminopeptidase N (CD13) and leukotriene A4 hydrolase underpins its demonstrated anti-cancer, immunomodulatory, and anti-inflammatory activities. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this compound. Further investigation into the intricate signaling pathways modulated by ubenimex will continue to unveil its full therapeutic potential in various disease contexts.

References

- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 2. Leukotriene A4 hydrolase. Inhibition by bestatin and intrinsic aminopeptidase activity establish its functional resemblance to metallohydrolase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. Inhibition of aminopeptidases by amastatin and bestatin derivatives. Effect of inhibitor structure on slow-binding processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New Method for Detecting the Suppressing Effect of Enzyme Activity by Aminopeptidase N Inhibitor [jstage.jst.go.jp]

- 6. apexbt.com [apexbt.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

bestatin trifluoroacetate as an immunomodulator

An In-depth Technical Guide to Bestatin Trifluoroacetate as an Immunomodulator

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Bestatin, also known as Ubenimex, is a dipeptide analog originally isolated from Streptomyces olivoreticuli. While the user has specified this compound, the vast majority of published literature refers to the active molecule as bestatin or ubenimex. The trifluoroacetate salt is a formulation component, with the immunomodulatory activity residing in the bestatin molecule itself. It functions primarily as a potent, reversible inhibitor of several cell-surface aminopeptidases, most notably Aminopeptidase N (APN/CD13), Leucine Aminopeptidase, and Aminopeptidase B.[1][2] This enzymatic inhibition is the cornerstone of its immunomodulatory effects, which span both the innate and adaptive immune systems. Bestatin has been shown to activate macrophages, modulate T-cell populations, alter cytokine profiles, and enhance humoral immunity.[2][3] These properties have led to its clinical use and investigation as an adjunct in cancer immunotherapy and as a novel vaccine adjuvant.[1][4] This document provides a comprehensive technical overview of the mechanisms, effects, and experimental basis for bestatin's role as an immunomodulating agent.

Core Mechanism of Action

Bestatin exerts its immunomodulatory effects by binding to and inhibiting the enzymatic activity of key cell-surface peptidases expressed on immune cells like monocytes, macrophages, and lymphocytes.[1][5] The primary target is Aminopeptidase N (APN), also known as CD13, a zinc-dependent metalloprotease.[5]

By inhibiting these enzymes, bestatin can:

-

Alter Peptide Processing: Prevent the cleavage of various bioactive peptides, cytokines, and chemokines, thereby modulating their activity and downstream signaling.[6]

-

Induce Signal Transduction: The binding of bestatin to CD13 can trigger intracellular signaling cascades, independent of its enzymatic inhibition. However, the downstream signaling pathways induced by bestatin through aminopeptidase inhibition have not been fully elucidated.[1]

-

Modulate Other Enzymes: Bestatin is also known to inhibit leukotriene A4 hydrolase (LTA4H), the enzyme responsible for synthesizing the pro-inflammatory mediator Leukotriene B4 (LTB4), suggesting an additional anti-inflammatory mechanism.[1][7]

Key Signaling Pathways

While the complete signaling network downstream of bestatin is an active area of research, several key pathways have been implicated. Inhibition of APN/CD13 appears to modulate intracellular signaling cascades that are crucial for immune cell activation and function. In the context of cancer, bestatin has been shown to activate the CD13/NAB1/MAPK pathway .[1] More broadly, APN/CD13 activity has been linked to the regulation of p38 MAPK and the modulation of Toll-like receptor signaling, including downstream NF-κB activation.[8]

Immunomodulatory Effects

Effects on Innate Immunity

Bestatin significantly impacts innate immune cells, particularly macrophages and monocytes. Studies have consistently demonstrated that bestatin leads to macrophage activation.[2][3] This activation enhances their phagocytic capabilities and modulates their secretory profile.[9] In lipopolysaccharide (LPS)-stimulated human monocytes, bestatin has been shown to suppress the production of key pro-inflammatory cytokines while simultaneously increasing the production of the anti-inflammatory cytokine IL-10.[10] This suggests a role for bestatin in rebalancing inflammatory responses. In contrast, its effect on natural killer (NK) cell activity appears to be minimal.[3]

Effects on Adaptive Immunity

Bestatin demonstrates significant effects on T-lymphocytes. It has been reported to stimulate overall T-cell activity and promote the activation of cytotoxic T lymphocytes (CTLs).[1][3] In cancer patients with immune defects, treatment with bestatin was shown to normalize T-cell subset values, including a significant improvement in the absolute number of CD4+ helper T-cells.[2][11] It can also augment delayed-type hypersensitivity (DTH) responses, a hallmark of cell-mediated immunity.[12] Furthermore, bestatin has been reported to promote antibody production and humoral immune responses, indicating it also influences B-cell function, making it a potent vaccine adjuvant.[1]

Quantitative Data Presentation

The immunomodulatory effects of bestatin have been quantified in various in vitro and in vivo studies. The following tables summarize key findings.

Table 1: In Vitro Effects of Bestatin on Immune Cells

| Parameter Measured | Cell Type | Conditions | Bestatin Conc. | Result | Reference |

|---|---|---|---|---|---|

| Enzyme Inhibition | - | - | - | IC₅₀: 5 nM | [13] |

| Aminopeptidase N | |||||

| Aminopeptidase B | - | - | - | IC₅₀: 1–10 µM | [13] |

| Cytokine Production | Human Monocytes | LPS-stimulated | 50 µg/mL | IL-6 Inhibition: 71.2% | [10] |

| CXCL8/IL-8 Inhibition: 29.7% | [10] | ||||

| CCL3/MIP-1α Inhibition: 61.0% | [10] | ||||

| Increased IL-10 production | [10] | ||||

| Mouse Peritoneal MΦ | Unstimulated | Not specified | Enhanced IL-1 and IL-2 release | [1][2] |

| Cell Function | Human Granulocytes | In vitro | Not specified | Enhanced migration & phagocytosis |[9] |

Table 2: Overview of Clinical Dosing Regimens

| Indication | Patient Population | Dosing Regimen | Duration | Outcome | Reference |

|---|---|---|---|---|---|

| Adjunct Cancer Therapy | Cancer/ARC patients with T-cell defects | 30 mg/day, 3 days/week | 3 weeks | Improved CD4+ cell count, normalized CD4/CD8 ratio | [11] |

| Acute Non-lymphocytic Leukemia | Adult patients in remission | 10-100 mg/day (optimal range) | Long-term | Prolonged remission and survival | [2][4] |

| Lymphedema | Adult patients with lower limb lymphedema | 150 mg, three times a day (450 mg total) | 24 weeks | Efficacy and safety evaluation (proof-of-concept) |[7] |

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for key experiments used to characterize the immunomodulatory effects of bestatin.

Protocol 1: In Vitro Macrophage Cytokine Production Assay

This protocol outlines the steps to measure the effect of bestatin on cytokine production by macrophages stimulated with a pro-inflammatory agent like LPS.

Generalized Protocol Steps:

-

Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation. Isolate monocytes by adherence to plastic tissue culture flasks for 1-2 hours.

-

Macrophage Differentiation: Culture the adherent monocytes in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and a differentiating factor like M-CSF (50 ng/mL) for 5-7 days to obtain monocyte-derived macrophages (MDMs).

-

Plating: Harvest the MDMs and seed them into 96-well flat-bottom plates at a density of 1x10⁵ cells/well. Allow cells to adhere for at least 2 hours.

-

Treatment: Remove the medium and add fresh medium containing various concentrations of this compound (e.g., 1-100 µg/mL) or a vehicle control. Pre-incubate for 1-2 hours.

-

Stimulation: Add a stimulating agent such as Lipopolysaccharide (LPS) to a final concentration of 100 ng/mL to the appropriate wells. Include unstimulated controls.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO₂ incubator.

-

Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell monolayer.

-

Cytokine Analysis: Quantify the concentration of cytokines (e.g., IL-6, IL-10, TNF-α) in the supernatants using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

Protocol 2: T-Cell Subset Analysis by Flow Cytometry

This protocol describes the analysis of T-lymphocyte populations (e.g., CD4+, CD8+) in response to bestatin treatment in vivo or in vitro.

Generalized Protocol Steps:

-

Sample Collection: For in vivo studies, collect whole blood or isolate splenocytes from control and bestatin-treated animals. For in vitro studies, culture PBMCs with or without bestatin for a defined period (e.g., 72 hours).

-

Cell Preparation: Prepare a single-cell suspension. If using whole blood, perform red blood cell lysis. Wash the cells with FACS buffer (PBS + 2% FBS).

-

Surface Staining: Resuspend cells in FACS buffer and add a cocktail of fluorescently-conjugated antibodies against T-cell surface markers (e.g., Anti-CD3, Anti-CD4, Anti-CD8).

-

Incubation: Incubate the cells with the antibodies for 30 minutes at 4°C in the dark.

-

Washing: Wash the cells twice with FACS buffer to remove unbound antibodies.

-

Fixation (Optional): Resuspend the cells in a fixation buffer (e.g., 1% paraformaldehyde in PBS) if analysis is not performed immediately.

-

Data Acquisition: Acquire data on a flow cytometer, collecting a sufficient number of events (e.g., >50,000) per sample.

-

Data Analysis: Analyze the data using flow cytometry software. Gate on the lymphocyte population based on forward and side scatter, then on CD3+ cells to identify T-lymphocytes. Within the CD3+ gate, quantify the percentages and absolute numbers of CD4+ and CD8+ sub-populations.

Conclusion and Future Directions

Bestatin is a well-characterized immunomodulator with a clear mechanism of action centered on the inhibition of cell-surface aminopeptidases. Its ability to activate macrophages, enhance T-cell responses, and modulate cytokine profiles provides a strong rationale for its use in clinical settings where immune enhancement is desired, such as in oncology and vaccinology. The data strongly support its role as a biological response modifier that can shift the immune system towards a more effective state.

Future research should focus on fully elucidating the downstream signaling pathways activated by bestatin to identify more specific molecular targets. Furthermore, optimizing combination therapies, where bestatin is used to prime the immune system for other treatments like checkpoint inhibitors or chemotherapy, represents a promising avenue for drug development. Continued investigation into its application as a vaccine adjuvant for a wider range of pathogens is also warranted.

References

- 1. Bestatin, A Pluripotent Immunomodulatory Small Molecule, Drives Robust and Long-Lasting Immune Responses as an Adjuvant in Viral Vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [A new antitumor drug with immunomodulating activity, ubenimex (bestatin)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Immunomodulatory and therapeutic properties of bestatin in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Review of ubenimex (Bestatin): clinical research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In Vivo Molecular Imaging of the Efficacy of Aminopeptidase N (APN/CD13) Receptor Inhibitor Treatment on Experimental Tumors Using 68Ga-NODAGA-c(NGR) Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CD13/aminopeptidase N is a potential therapeutic target for inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. The Role of the Ectopeptidase APN/CD13 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bestatin, a new immunomodulator, enhances migration and phagocytosis of human granulocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bestatin, an inhibitor for aminopeptidases, modulates the production of cytokines and chemokines by activated monocytes and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Immunomodulating properties of bestatin in cancer patients. A phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effect of bestatin on mouse immune system and experimental murine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. vu0364439.com [vu0364439.com]

The Role of Bestatin Trifluoroacetate in Hematopoiesis: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bestatin, also known as Ubenimex, is a dipeptide analogue that acts as a potent inhibitor of several cell-surface aminopeptidases, most notably aminopeptidase N (CD13) and aminopeptidase B.[1][2] Originally identified as an immunomodulator, bestatin has demonstrated significant hematopoietic activity, particularly in the context of myelopoiesis. It enhances the recovery of hematopoietic lineages after myelosuppression and has been investigated as an adjunctive therapy in hematological malignancies.[1][3] This technical guide provides an in-depth analysis of the mechanisms of action of bestatin in hematopoiesis, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and workflows.

Core Mechanism of Action in Hematopoiesis

Bestatin's influence on hematopoiesis is primarily indirect, stemming from its enzymatic inhibition on accessory cells within the bone marrow microenvironment, such as monocytes and macrophages.[3][4] By binding to and inhibiting aminopeptidases on these cells, bestatin triggers a cascade of downstream events that collectively stimulate the proliferation and differentiation of hematopoietic progenitor cells.

The proposed mechanism involves:

-

Activation of Monocytes and Macrophages: Bestatin binds to aminopeptidases, including CD13, which are abundantly expressed on monocytes and macrophages.[5] This interaction leads to the activation of these cells.

-

Upregulation of Cytokine and Growth Factor Production: Activated monocytes and macrophages increase their production and release of key hematopoietic cytokines, including Interleukin-1 (IL-1), Interleukin-6 (IL-6), and granulocyte-macrophage colony-stimulating factor (GM-CSF).[6][7]

-

Enhanced Hematopoietic Progenitor Cell Activity: These cytokines, in turn, act on hematopoietic stem and progenitor cells (HSPCs), stimulating their entry into the cell cycle and promoting their differentiation, particularly towards the granulocyte-macrophage lineage.[3][4]

-

Increased GM-CSF Receptor Expression: Evidence suggests that bestatin may also upregulate the expression of the high-affinity receptor for GM-CSF on progenitor cells, making them more sensitive to this stimulatory cytokine.

Quantitative Data on Hematopoietic Effects

The hematopoietic effects of bestatin have been quantified in both preclinical and clinical studies. The following tables summarize key findings.

Table 1: In Vitro Effects of Bestatin on Human Hematopoietic Progenitors

| Parameter | Cell Type | Bestatin Concentration (µg/mL) | Observed Effect | Reference |

| G- and GM-CSF-induced Colony Formation | Human Bone Marrow Cells | 0.001 - 1.0 | 21-61% enhancement | |

| EPO-induced Erythroid Colony/Burst Formation | Human Bone Marrow Cells | 0.0001 - 100 | No significant influence | |

| Myeloid Progenitor Content (Nonadherent Layer) | Long-Term Bone Marrow Culture | 0.1 - 1.0 | ~2-fold increase vs. control | |

| Myeloid Progenitor Content (Adherent Layer) | Long-Term Bone Marrow Culture | 1.0 | ~1.5-fold increase vs. control | |

| IL-6 Level in Culture Supernatant | Long-Term Bone Marrow Culture | 1.0 | Significant increase after 24h |

Table 2: In Vivo Effects of Bestatin in Murine Models

| Parameter | Model | Bestatin Dose (mg/kg) | Administration | Observed Effect | Reference |

| Splenic, Bone Marrow, and Peripheral Blood Cellularity | Normal and Cyclophosphamide-treated C57BL/6 Mice | 2.5 - 100 | i.p., i.v., or oral | Increased cellularity and CFU-GM numbers | |

| Recovery from Myelosuppression | Cyclophosphamide-treated Mice | Not specified | Not specified | Increased recovery of hematopoietic parameters |

Table 3: Clinical Effects of Bestatin in Patients Post-Autologous Bone Marrow Transplant

| Parameter | Patient Population | Bestatin Dose (mg/day) | Observed Effect | Reference |

| Serum Colony-Stimulating Activity | Lymphoma Patients | 90 and 180 | Significantly increased vs. control and low-dose groups | [5] |

| CD16+ Monocytes (Activation Marker) | Lymphoma Patients | 90 and 180 | Significant increase in frequency vs. control | [5] |

| HLA-DR+ Monocytes (Activation Marker) | Lymphoma Patients | 90 and 180 | Significant increase in frequency | [5] |

Signaling Pathways

The signaling cascades initiated by bestatin that lead to enhanced hematopoiesis are complex and involve intercellular communication. The following diagram illustrates the proposed primary signaling pathway.

Caption: Proposed signaling pathway for Bestatin-induced hematopoiesis.

Experimental Protocols

Colony-Forming Unit - Granulocyte/Macrophage (CFU-GM) Assay

This assay is fundamental for quantifying the effect of bestatin on myeloid progenitor cells.

Principle: Bone marrow mononuclear cells are cultured in a semi-solid medium containing cytokines that support the growth and differentiation of granulocyte and macrophage progenitors. Each progenitor cell gives rise to a distinct colony, which can be counted.

Detailed Methodology:

-

Cell Preparation:

-

Harvest bone marrow cells from the femurs and tibias of control and bestatin-treated mice into Iscove's Modified Dulbecco's Medium (IMDM) with 2% fetal bovine serum (FBS).

-

Create a single-cell suspension by gently passing the cells through a 21-gauge needle.

-

Lyse red blood cells using an ammonium chloride-based lysis buffer.

-

Wash the cells and resuspend in IMDM with 2% FBS. Perform a cell count using a hemocytometer or automated cell counter.

-

-

Plating:

-

Prepare a plating mixture containing MethoCult™ medium, recombinant murine GM-CSF (e.g., 10 ng/mL), the bone marrow cell suspension (e.g., 2 x 10^4 cells/mL), and the desired concentration of bestatin or vehicle control.

-

Vortex the mixture thoroughly.

-

Dispense 1.1 mL of the mixture into 35 mm culture dishes using a syringe. Ensure duplicates or triplicates for each condition.

-

Gently rotate the dishes to ensure an even distribution of the medium.

-

-

Incubation:

-

Place the culture dishes in a larger 100 mm petri dish containing an open dish of sterile water to maintain humidity.

-

Incubate at 37°C in a humidified atmosphere with 5% CO2 for 7-14 days.

-

-

Colony Scoring:

-

Using an inverted microscope, count colonies containing 50 or more cells. These are scored as CFU-GM.

-

Calculate the number of CFU-GM per number of cells plated.

-

Caption: Experimental workflow for a Colony-Forming Unit (CFU-GM) assay.

Flow Cytometry for Hematopoietic Progenitor Cell Populations

This method allows for the identification and quantification of specific hematopoietic stem and progenitor cell populations.

Principle: Fluorochrome-conjugated antibodies are used to label specific cell surface markers that define different hematopoietic cell lineages and stages of differentiation. A flow cytometer is then used to analyze the stained cells.

Detailed Methodology:

-

Cell Preparation:

-

Prepare a single-cell suspension of bone marrow cells as described in the CFU-GM assay protocol.

-

Adjust the cell concentration to 1 x 10^7 cells/mL in a suitable buffer (e.g., PBS with 2% FBS).

-

-

Fc Receptor Blocking:

-

To prevent non-specific antibody binding, incubate the cells with an anti-CD16/32 antibody (Fc block) for 10-15 minutes on ice.

-

-

Antibody Staining:

-

Prepare a cocktail of fluorochrome-conjugated antibodies. For murine myeloid progenitors, this may include antibodies against Lineage markers (CD3, B220, Gr-1, Mac-1, Ter119), c-Kit, and Sca-1.

-

Add the antibody cocktail to the cells and incubate for 30 minutes on ice in the dark.

-

-

Washing:

-

Wash the cells twice with staining buffer to remove unbound antibodies. Centrifuge at 300 x g for 5 minutes.

-

-

Data Acquisition:

-

Resuspend the cells in staining buffer.

-

Acquire data on a flow cytometer. Ensure appropriate controls are used, including unstained cells, single-color controls for compensation, and fluorescence-minus-one (FMO) controls for gating.

-

-

Data Analysis:

-

Gate on the live cell population based on forward and side scatter.

-

Exclude mature cells by gating on the Lineage-negative population.

-

Within the Lin- population, identify progenitor populations based on their expression of c-Kit and Sca-1 (e.g., LSK cells: Lin-Sca-1+c-Kit+).

-

Conclusion and Future Directions

Bestatin trifluoroacetate stimulates hematopoiesis, particularly myelopoiesis, through an indirect mechanism involving the activation of monocytes and macrophages and the subsequent release of hematopoietic cytokines like IL-6 and GM-CSF. This leads to increased proliferation and differentiation of myeloid progenitors. The available data strongly support its potential as a therapeutic agent to accelerate hematopoietic recovery following myelosuppressive therapies.

Future research should focus on elucidating the precise molecular link between aminopeptidase inhibition and the activation of cytokine gene transcription in monocytes. Further investigation into the role of the JAK/STAT pathway and other potential downstream signaling cascades in hematopoietic stem and progenitor cells in response to bestatin-induced cytokines will provide a more complete understanding of its mechanism of action. Additionally, optimizing combination therapies with bestatin and cytotoxic agents could lead to improved outcomes for patients with hematological malignancies and those undergoing myelosuppressive treatments.

References

- 1. GM-CSF receptor expression determines opposing innate memory phenotypes at different stages of myelopoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hematopoietic and hematologic properties of bestatin in normal and cyclophosphamide myelosuppressed mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The JAK-STAT pathway and hematopoietic stem cells from the JAK2 V617F perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Full text of "Cumulated Index Medicus 1991: Vol 32 Iss 11" [archive.org]

- 6. Frontiers | Betaine Inhibits Interleukin-1β Production and Release: Potential Mechanisms [frontiersin.org]

- 7. The biology of GM-CSF: regulation of production and interaction with its receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Bestatin Trifluoroacetate in Leukemia Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Bestatin trifluoroacetate (also known as Ubenimex) and its application in leukemia research. It covers the core mechanism of action, relevant signaling pathways, quantitative data from preclinical and clinical studies, and detailed experimental protocols.

Core Concepts: Mechanism of Action

Bestatin, a dipeptide analog, functions as a potent and competitive inhibitor of several aminopeptidases, including aminopeptidase N (APN/CD13), aminopeptidase B, and leukotriene A4 hydrolase.[1][2][3] Its anti-leukemic effects are multifaceted, primarily revolving around the induction of apoptosis and the modulation of key signaling pathways within cancer cells.

In various leukemia cell lines, bestatin has been shown to directly inhibit cell proliferation.[1][4] A key mechanism is the induction of programmed cell death, or apoptosis.[5] This is achieved, at least in part, through the activation of the caspase cascade, a family of proteases crucial for the execution of apoptosis. Specifically, bestatin treatment has been demonstrated to enhance the activity of caspase-3, a key executioner caspase.[1][5][6]

Furthermore, bestatin has been shown to exert its effects by modulating intracellular signaling pathways that are often dysregulated in cancer. One such pathway is the p38 mitogen-activated protein kinase (MAPK) pathway. Research indicates that bestatin can inhibit the phosphorylation of p38 MAPK, which is critical for its ability to enhance the differentiation of acute promyelocytic leukemia (APL) cells.[7]

Quantitative Data

In Vitro Efficacy: Inhibition of Leukemia Cell Lines

Bestatin has demonstrated significant growth inhibitory effects on a range of human leukemic cell lines. The 50% inhibitory concentration (IC50) values, a measure of the drug's potency, have been determined for several lines.

| Cell Line | Leukemia Type | IC50 (µg/mL) | Reference |

| P39/TSU | Not Specified | ~10 | [5] |

| HL-60 | Promyelocytic Leukemia | ~10 | [5] |

| U937 | Histiocytic Lymphoma | ~10 | [5] |

Note: The IC50 values were reported to be close to the maximum serum concentration observed with a 30 mg oral dose in clinical applications.[5]

Clinical Trial Data: Acute Nonlymphocytic Leukemia (ANLL)

A randomized controlled study involving 101 adult patients with ANLL demonstrated the clinical benefit of bestatin as an immunotherapeutic agent in combination with maintenance chemotherapy.[8]

| Patient Group | Outcome | Result | Reference |

| Overall (Bestatin vs. Control) | Remission Duration | Longer in Bestatin Group | [8] |

| Overall (Bestatin vs. Control) | Survival | Statistically Significant Prolongation in Bestatin Group | [8] |

| Age 50-65 years (Bestatin vs. Control) | Remission Duration | Significantly Longer in Bestatin Group | [8] |

| Age 50-65 years (Bestatin vs. Control) | Survival | Significantly Longer in Bestatin Group | [8] |

| Age 15-49 years (Bestatin vs. Control) | Remission & Survival | No Significant Difference | [8] |

Clinical Trial Data: Chronic Myelogenous Leukemia (CML)

In patients with CML, bestatin has been investigated in combination with busulfan, showing promising results in achieving hematologic and cytogenetic responses.[9]

| Response Type | Percentage of Patients | Reference |

| Complete Hematologic Remission | 100% | [9] |

| Complete Cytogenetic Response (CCR) | 26% | [9] |

| Partial Cytogenetic Response (PCR) | 4% | [9] |

| Minor Cytogenetic Response (MCR) | 26% | [9] |

| 3-Year Survival Rate | 86.6% ± 9.0% | [9] |

Signaling Pathways

Apoptosis Induction Pathway

Bestatin's induction of apoptosis in leukemia cells is mediated through the activation of the intrinsic apoptotic pathway. By inhibiting aminopeptidases, bestatin initiates a signaling cascade that culminates in the activation of caspase-3, leading to the execution of apoptosis.

Caption: Bestatin-induced apoptosis pathway in leukemia cells.

p38 MAPK Signaling Pathway

In the context of APL, bestatin has been shown to interfere with the p38 MAPK signaling pathway. By inhibiting the phosphorylation of p38 MAPK, bestatin enhances the differentiation-inducing effects of all-trans retinoic acid (ATRA).

References

- 1. selleckchem.com [selleckchem.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. astralscientific.com.au [astralscientific.com.au]

- 4. Inhibitory effect of bestatin on the growth of human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Induction of apoptosis by bestatin (ubenimex) in human leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Aminopeptidase inhibitor Bestatin induces HL-60 cell apoptosis through activating caspase 3] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of p38 MAPK Phosphorylation Is Critical for Bestatin to Enhance ATRA-Induced Cell Differentiation in Acute Promyelocytic Leukemia NB4 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Randomized controlled study of chemoimmunotherapy with bestatin of acute nonlymphocytic leukemia in adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [Bestatin therapy of chronic myelogenous leukemia] - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Utilizing Bestatin Trifluoroacetate in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bestatin, also known as Ubenimex, is a potent, reversible, and competitive inhibitor of several aminopeptidases, including aminopeptidase N (APN/CD13), aminopeptidase B (APB), and leukotriene A4 (LTA4) hydrolase.[1][2][3][4] It is a dipeptide analog derived from Streptomyces olivoreticuli. Bestatin trifluoroacetate is a salt form of bestatin commonly used in research settings. By inhibiting key enzymes involved in peptide cleavage, Bestatin impacts numerous cellular processes, making it a valuable tool in cancer biology, immunology, and inflammation research. Its demonstrated effects include the inhibition of cell proliferation, induction of apoptosis, and modulation of the cell cycle in various cancer cell lines.[1][5] These application notes provide a comprehensive overview of Bestatin's mechanism of action, a summary of its effects in cell culture, and detailed protocols for its application and evaluation.

Mechanism of Action

Bestatin primarily exerts its biological effects by inhibiting zinc-dependent metalloproteases. Its main targets are:

-

Aminopeptidase N (APN/CD13): A membrane-bound enzyme that cleaves neutral amino acids from the N-terminus of peptides. It is implicated in tumor growth, invasion, and angiogenesis.[6]

-

Aminopeptidase B (APB): An enzyme that specifically cleaves N-terminal arginine and lysine residues.[7][8]

-

Leukotriene A4 (LTA4) Hydrolase: A bifunctional enzyme that converts LTA4 to the pro-inflammatory mediator LTB4.[1][3]

By inhibiting these enzymes, Bestatin can modulate the levels of various bioactive peptides, thereby interfering with signaling pathways that control cell growth, survival, and inflammation.[6]

Caption: Mechanism of action of Bestatin.

Applications and Effects in Cell Culture

Bestatin has been shown to elicit a range of anti-cancer effects across various cell lines.

-

Inhibition of Cell Proliferation: Bestatin can inhibit the proliferation of numerous human leukemic cell lines and other cancer cells.[1] It has also been observed to inhibit DNA synthesis induced by growth factors in primary rat hepatocytes.[9]

-

Induction of Apoptosis: Treatment with Bestatin can induce programmed cell death. This is often characterized by increased DNA fragmentation and enhanced activity of key apoptotic enzymes like caspase-3.[1]

-

Cell Cycle Arrest: Bestatin can interfere with the normal progression of the cell cycle. For instance, in certain T-cell lines, treatment has led to an accumulation of cells in the G0/G1 phase.[5]

-

Inhibition of Invasion and Angiogenesis: Bestatin has been shown to inhibit the invasion of cancer cells through a reconstituted basement membrane (Matrigel) and to block the formation of tube-like structures by human umbilical vein endothelial cells (HUVECs) in vitro.[1]

Quantitative Data Summary

The effective concentration of Bestatin can vary significantly depending on the cell line and the specific biological endpoint being measured.

| Parameter | Enzyme/Cell Line | Value | Reference |

| IC₅₀ | Leucine Aminopeptidase | 20 nM | [6] |

| Aminopeptidase B | 60 nM | [6] | |

| Effective Concentration | Inhibition of Cell Proliferation (MT-50.4 cells) | 10 - 100 µM | [5] |

| Induction of Apoptosis (U937 cells) | Dose-dependent | [1] | |

| Cell Cycle Arrest (MB16F10 cells) | 10 µM (for 24h) | [10] | |

| Cell Cycle Arrest (MT-50.4 cells) | 50 µM (for 3 days) | [5] | |

| Inhibition of Cell Growth (D. discoideum) | up to 600 µM | [11] |

Note: The trifluoroacetate (TFA) salt is often used for peptide purification. Researchers should be aware that TFA itself can inhibit cell proliferation at concentrations between 10⁻⁸ to 10⁻⁷ M.[12] It is crucial to include a vehicle control (e.g., culture medium with a corresponding concentration of TFA if possible, though typically the final TFA concentration is negligible) in all experiments.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

-

Reconstitution: this compound is typically a powder.[4] To prepare a high-concentration stock solution (e.g., 10-20 mM), dissolve the powder in a sterile solvent like DMSO. For cell experiments, it is recommended to set the stock solution concentration at least 1000 times higher than the final working concentration to minimize solvent effects on the cells.[4]

-

Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.[4]

-

Working Solution: On the day of the experiment, thaw an aliquot of the stock solution. Dilute it to the desired final concentration using sterile cell culture medium. Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to the cells (typically ≤ 0.1%).

Caption: General workflow for cell-based assays with Bestatin.

Protocol 2: Cell Viability / Proliferation Assay (MTT/MTS)

This protocol measures the metabolic activity of cells as an indicator of viability. Viable cells reduce a tetrazolium salt (like MTT or MTS) to a colored formazan product.[13][14][15]

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treatment: Remove the medium and add fresh medium containing various concentrations of this compound. Include wells for "untreated" (cells in medium) and "vehicle control" (cells in medium with the highest concentration of solvent used).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

Reagent Addition:

-

For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[13] Afterwards, add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[13][15]

-

For MTS: Add 20 µL of the combined MTS/PES solution to each well and incubate for 1-4 hours at 37°C.[13]

-

-

Measurement: Shake the plate gently to ensure complete solubilization of the formazan. Measure the absorbance on a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS).[13][15]

-

Analysis: Calculate cell viability as a percentage relative to the untreated or vehicle control cells after subtracting the background absorbance from wells with medium only.

Protocol 3: Apoptosis Assay (Annexin V & Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[16][17] Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by Annexin V. Propidium Iodide (PI) is a nuclear stain that can only enter cells with compromised membranes (late apoptotic/necrotic).

Caption: Workflow for Annexin V/PI apoptosis assay.

-

Cell Treatment: Treat cells with Bestatin as described in the general workflow.

-

Harvest Cells: Collect both adherent and floating cells (apoptotic cells may detach). Centrifuge the cell suspension at ~500 x g for 5 minutes.

-

Washing: Discard the supernatant and wash the cells once with cold PBS. Centrifuge again and discard the supernatant.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC, APC).[18]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature, protected from light.[18]

-